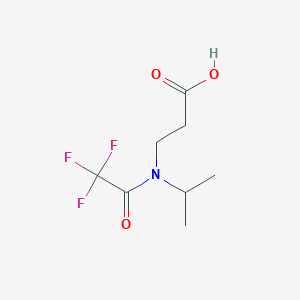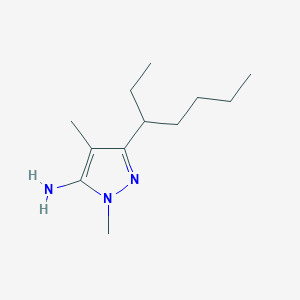
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a chemical compound with a unique structure that includes a heptan-3-yl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the reaction of heptan-3-yl bromide with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the heptan-3-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the fully reduced amine.
Substitution: The major product would depend on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Heptanone: A ketone with a similar heptan-3-yl group but different functional groups.
3-Heptanol: An alcohol with a heptan-3-yl group.
Heptan-3-yl acetate: An ester with a heptan-3-yl group.
Uniqueness
3-(Heptan-3-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to its pyrazole ring structure combined with the heptan-3-yl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
5-heptan-3-yl-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-7-8-10(6-2)11-9(3)12(13)15(4)14-11/h10H,5-8,13H2,1-4H3 |
Clave InChI |
GOMKIRYDOOIFNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C1=NN(C(=C1C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
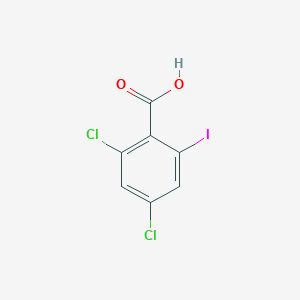
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
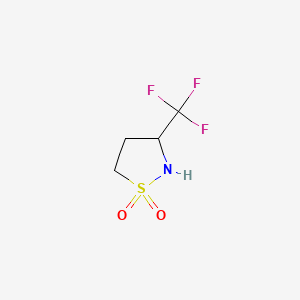
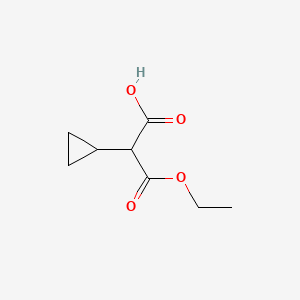

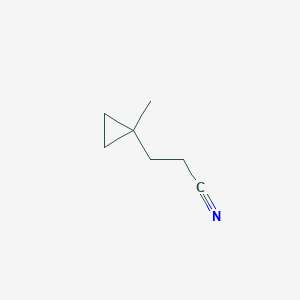
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
